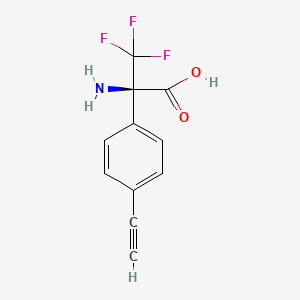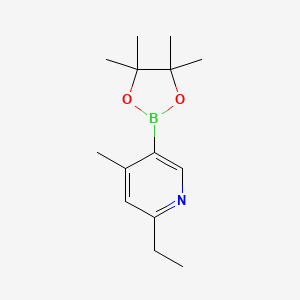
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid is a synthetic organic compound characterized by the presence of an amino group, an ethynyl group, and a trifluoromethyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid typically involves multi-step organic reactions. One common approach is the use of a Sonogashira coupling reaction to introduce the ethynyl group onto a phenyl ring. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the amino acid backbone through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary or secondary amines.
科学的研究の応用
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid: shares similarities with other amino acids and trifluoromethylated compounds.
This compound: is unique due to the presence of the ethynyl group, which is less common in similar compounds.
Uniqueness
The combination of the ethynyl, trifluoromethyl, and amino groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H8F3NO2 |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C11H8F3NO2/c1-2-7-3-5-8(6-4-7)10(15,9(16)17)11(12,13)14/h1,3-6H,15H2,(H,16,17)/t10-/m1/s1 |
InChIキー |
SNWVBIFLTHPXQN-SNVBAGLBSA-N |
異性体SMILES |
C#CC1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
正規SMILES |
C#CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)


![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)




![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)
